molecular formula C25H21N3O5 B2498410 methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 899782-49-1

methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2498410
CAS No.: 899782-49-1
M. Wt: 443.459
InChI Key: WYKCZVHFQBQRCQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a synthetic compound notable for its multifaceted applications in various scientific fields. It belongs to a class of molecules known for their intricate structures and diverse functional groups, which contribute to their reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Initial Reactions

    • The synthesis typically begins with the condensation of 2-aminobenzoic acid with p-toluidine in the presence of acetic anhydride, forming the intermediate 2-(p-tolylamino)benzoic acid.

    • This intermediate undergoes cyclization with urea under controlled temperatures to yield 3-(p-tolyl)-3,4-dihydroquinazolin-2,4(1H,3H)-dione.

  • Final Functionalization Steps

    • The addition of methyl 2-(chloroacetyl)benzoate in the presence of a base like triethylamine leads to the formation of methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate.

Industrial Production Methods

Industrial synthesis of this compound may involve batch or continuous processes, with rigorous controls on reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage in the presence of strong oxidizers, breaking the quinazoline ring.

  • Reduction: : Reduction reactions typically target the carbonyl groups in the dihydroquinazoline moiety.

  • Substitution: : Nucleophilic substitution reactions can occur at the amide or ester positions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reactions involving alkali metals or strong acids and bases for ester or amide transformations.

Major Products

The primary products formed from these reactions are typically simpler aromatic compounds or amide derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is used as a building block for more complex molecular structures due to its multiple reactive sites.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as a precursor to active pharmaceutical ingredients, particularly in targeting bacterial infections or cancer cells.

  • Biochemistry: : Used in studying enzyme interactions due to its complex structure, mimicking natural substrates.

Industry

  • Polymer Chemistry: : Functions as a cross-linking agent in the production of specialized polymers.

  • Material Science: : Utilized in the design of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amide and ester groups play key roles in binding and activity, influencing pathways involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(2,4-dioxo-3-(phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

  • Methyl 2-(2-(2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Uniqueness

Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological molecules.

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Properties

IUPAC Name

methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKCZVHFQBQRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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